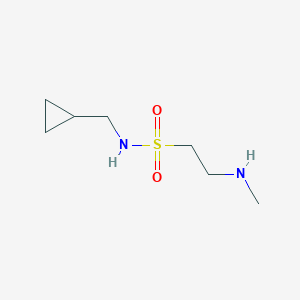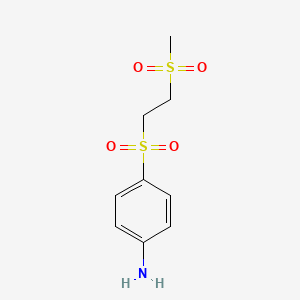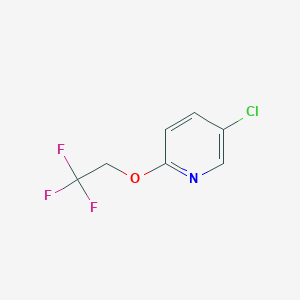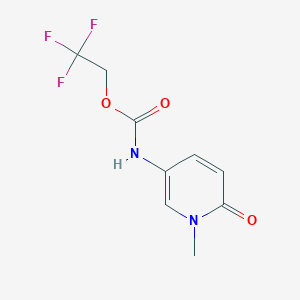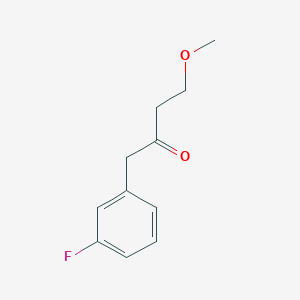
1-(3-Fluorophenyl)-4-methoxybutan-2-one
Overview
Description
The compound “1-(3-Fluorophenyl)-4-methoxybutan-2-one” is likely to be an organic compound containing a fluorophenyl group, a methoxy group, and a butanone group . The presence of these functional groups could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl and methoxy groups are likely to have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ketone group could potentially undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Analytical Characterizations and Synthetic Methodologies
Compounds structurally related to 1-(3-Fluorophenyl)-4-methoxybutan-2-one have been subjects of synthesis and analytical characterization, highlighting their relevance in chemical research for understanding substance properties and reactions. Studies include the synthesis and comprehensive analytical characterization of research chemicals, which could imply potential applications in developing new materials or understanding chemical interactions (Dybek et al., 2019).
Antitumor Activity
Derivatives structurally similar to 1-(3-Fluorophenyl)-4-methoxybutan-2-one have been explored for their antitumor properties. The synthesis and evaluation of quinolin-4-one derivatives, for instance, demonstrated significant inhibitory activity against tumor cell lines, suggesting potential use in cancer research and therapy development (Li-Chen Chou et al., 2010).
Organic Synthesis and Fluorination Techniques
The direct α-fluorination of ketones using specific reagents highlights the importance of such compounds in organic synthesis, potentially including the synthesis of fluorinated derivatives for pharmaceuticals or materials science applications (Stavber et al., 2002).
Photophysical Properties and Sensing Applications
Research into the photophysical properties of certain fluorophores demonstrates applications in developing sensors and studying environmental samples, where compounds like 1-(3-Fluorophenyl)-4-methoxybutan-2-one could potentially serve as building blocks for fluorescent probes or materials with specific light-emitting properties (Uchiyama et al., 2006).
Liquid Crystals and Material Science
The synthesis and investigation of liquid crystal materials with specific substituents, similar to the functionalities found in 1-(3-Fluorophenyl)-4-methoxybutan-2-one, reveal the compound's potential application in designing new materials with tailored electro-optical properties (Jankowiak et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-4-methoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-6-5-11(13)8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOMIWYIWRVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-methoxybutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



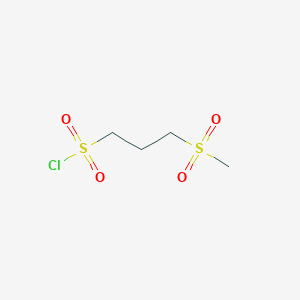

![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)
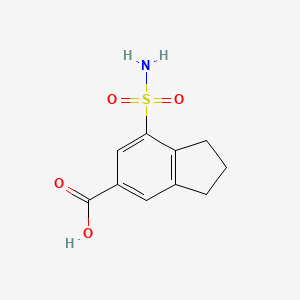
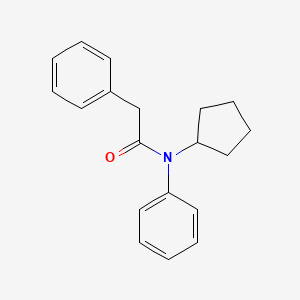

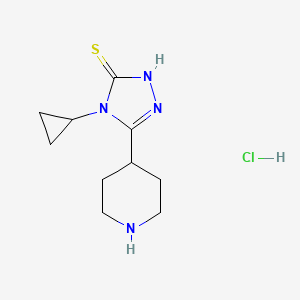

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
